![molecular formula C24H18N2O4S B5162155 N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5162155.png)
N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide is a complex organic compound that features a unique combination of anthracene, carbamothioyl, and phenoxyacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide typically involves the reaction of 9,10-anthraquinone with appropriate reagents to introduce the carbamothioyl and phenoxyacetamide groups. One common method involves the reaction of 9,10-anthraquinone with thiosemicarbazide to form the carbamothioyl derivative, followed by the reaction with 2-(4-methylphenoxy)acetyl chloride to introduce the phenoxyacetamide group .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be further oxidized to form more complex quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more highly oxidized quinone derivatives, while reduction can yield dihydro derivatives.
Scientific Research Applications
N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate into DNA, disrupting its function and leading to cell death. The carbamothioyl group can form covalent bonds with proteins, inhibiting their activity. The phenoxyacetamide group can enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively.
Comparison with Similar Compounds
Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar structure but with a methylbenzamide group instead of a phenoxyacetamide group.
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-acetamide: Similar structure but with an acetamide group instead of a phenoxyacetamide group.
Uniqueness
N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide is unique due to its combination of anthracene, carbamothioyl, and phenoxyacetamide groups, which confer specific chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[(9,10-dioxoanthracen-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4S/c1-14-6-9-16(10-7-14)30-13-21(27)26-24(31)25-15-8-11-19-20(12-15)23(29)18-5-3-2-4-17(18)22(19)28/h2-12H,13H2,1H3,(H2,25,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVIFKGNTPWZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5162072.png)
![N,N-dimethyl-5-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1,3-thiazol-2-amine](/img/structure/B5162098.png)
![1-PYRROLIDINYL(5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)METHANONE](/img/structure/B5162100.png)
![5-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5162108.png)
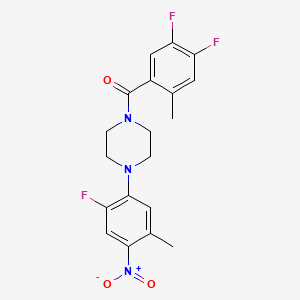
![3-nonyl-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5162113.png)
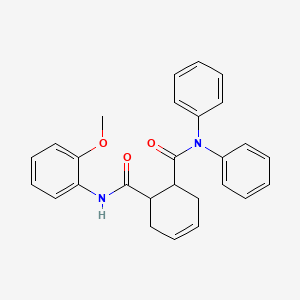
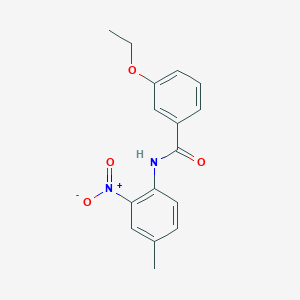

![1-[5-(4-chlorophenyl)-2-furoyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5162144.png)
![1-isopropoxy-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5162150.png)
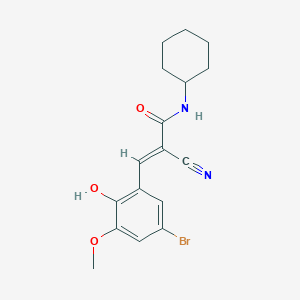
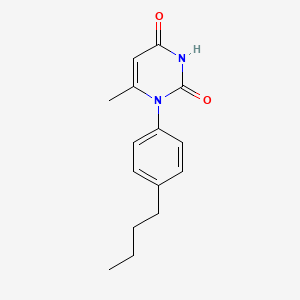
![4-(2-methoxy-4-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5162166.png)
